Home > Products > Screening Compounds P57107 > Isoleucine orlistat, L-
Isoleucine orlistat, L- - 1072902-75-0

Isoleucine orlistat, L-

Catalog Number: EVT-272319
CAS Number: 1072902-75-0
Molecular Formula: C29H53NO5
Molecular Weight: 495.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-isoleucine is a branched-chain essential amino acid crucial for various biological functions in animals and humans. It's categorized as "essential" because the human body cannot synthesize it, requiring dietary intake for metabolic needs []. L-isoleucine plays a vital role in protein synthesis, particularly muscle protein synthesis, and contributes to energy production, immune function, and hormone regulation [, , ].

Future Directions
  • Understanding its role in gut health: Recent research suggests a link between gut microbiome dysbiosis and impaired L-isoleucine biosynthesis in COVID-19 patients []. Further research could explore the impact of L-isoleucine supplementation on gut health and immune function in various contexts.

L-Leucine

Compound Description: L-leucine is an essential branched-chain amino acid, like isoleucine, and is involved in protein synthesis and various metabolic processes. It is also studied for its potential role in tumor promotion. []

Relevance: L-leucine shares a similar structure and chemical properties with L-isoleucine, both being branched-chain amino acids. They differ only in the position of a methyl group within their side chains. Both L-isoleucine and L-leucine are grouped into the same chemical category: essential amino acids. Both compounds are studied for their potential roles in promoting bladder cancer. []

L-Valine

Compound Description: L-valine is another essential branched-chain amino acid important for protein synthesis and various metabolic functions. It is often studied alongside leucine and isoleucine due to their similar structures and roles in protein metabolism. [, ]

Relevance: L-valine belongs to the same chemical class as L-isoleucine, both being essential branched-chain amino acids. They share a common structural backbone and differ only in their side chain compositions. L-valine and L-isoleucine often occur together in proteins and are studied for their combined effects on protein synthesis and other metabolic processes. [, ]

4-Hydroxyisoleucine

Compound Description: 4-hydroxyisoleucine is a hydroxylated derivative of isoleucine. It is produced by the enzyme L-isoleucine dioxygenase (IDO), which catalyzes the specific conversion of L-isoleucine to 4-hydroxyisoleucine. [, ]

Relevance: 4-hydroxyisoleucine is structurally related to L-isoleucine as it is a direct product of L-isoleucine hydroxylation by the enzyme L-isoleucine dioxygenase (IDO). [, ]

(2S,3R,4S)-4-Hydroxyisoleucine

Compound Description: (2S,3R,4S)-4-Hydroxyisoleucine is a stereoisomer of 4-hydroxyisoleucine and is also generated through the enzymatic activity of L-isoleucine dioxygenase (IDO) using L-isoleucine as a substrate. []

Relevance: (2S,3R,4S)-4-Hydroxyisoleucine is the specific stereoisomer of 4-hydroxyisoleucine produced by L-isoleucine dioxygenase (IDO) from L-isoleucine, highlighting the enzyme's stereoselectivity. []

Jasmonoyl-L-isoleucine (JA-Ile)

Compound Description: Jasmonoyl-L-isoleucine (JA-Ile) is a conjugate of the plant hormone jasmonic acid (JA) and L-isoleucine. JA-Ile is the bioactive form of jasmonate, playing a crucial role in plant defense mechanisms, growth regulation, and responses to environmental stress. [, , , , , ]

Relevance: Jasmonoyl-L-isoleucine (JA-Ile) directly incorporates L-isoleucine in its structure, forming a biologically active compound. This conjugation highlights the diverse roles of L-isoleucine beyond protein synthesis. [, , , , , ]

12-Hydroxy-jasmonoyl-isoleucine (12OH-JA-Ile)

Compound Description: 12-Hydroxy-jasmonoyl-isoleucine (12OH-JA-Ile) is a metabolite of JA-Ile and is part of the jasmonate catabolic pathway in plants. It is produced through the hydroxylation of JA-Ile by cytochrome P450 enzymes, particularly those belonging to the CYP94 family. [, , ]

Relevance: 12-Hydroxy-jasmonoyl-isoleucine (12OH-JA-Ile) is a product of JA-Ile metabolism. Since JA-Ile contains L-isoleucine, 12OH-JA-Ile indirectly relates to L-isoleucine due to its involvement in the JA-Ile pathway. [, , ]

12-Carboxy-jasmonoyl-isoleucine (12COOH-JA-Ile)

Compound Description: 12-Carboxy-jasmonoyl-isoleucine (12COOH-JA-Ile) is another metabolite of JA-Ile in the jasmonate catabolic pathway. It is formed through the oxidation of 12OH-JA-Ile, further highlighting the role of CYP94 enzymes in regulating JA-Ile levels. []

Relevance: 12-Carboxy-jasmonoyl-isoleucine (12COOH-JA-Ile) is a metabolite of JA-Ile, which contains L-isoleucine. Therefore, it indirectly relates to L-isoleucine through its involvement in the JA-Ile pathway. []

L-Allo-isoleucine

Compound Description: L-Allo-isoleucine is a stereoisomer of L-isoleucine. It is not a naturally occurring amino acid and is found in elevated levels in the plasma of individuals with Maple Syrup Urine Disease (MSUD), a metabolic disorder. []

Relevance: L-Allo-isoleucine is a stereoisomer of L-isoleucine, meaning they share the same chemical formula and connectivity of atoms but differ in the spatial arrangement of their atoms. The presence of L-allo-isoleucine is a diagnostic marker for MSUD. []

Overview

Isoleucine orlistat, L- is a compound that combines the properties of L-isoleucine, an essential branched-chain amino acid, with orlistat, a well-known antiobesity medication. This compound is of interest in the fields of pharmacology and nutritional science due to its potential effects on weight management and muscle metabolism.

Source

Isoleucine orlistat, L- is synthesized through chemical processes that involve the combination of L-isoleucine and orlistat. Orlistat itself is derived from natural sources and has been utilized in clinical settings for obesity treatment since its approval by the Food and Drug Administration in 1999. The synthesis of isoleucine orlistat, L- can be traced back to various synthetic methodologies aimed at enhancing the efficacy and safety profiles of existing antiobesity drugs.

Classification

Isoleucine orlistat, L- can be classified as both a pharmaceutical compound and a nutraceutical due to its dual role in weight management and potential benefits in muscle protein synthesis.

Synthesis Analysis

Methods

The synthesis of isoleucine orlistat, L- typically involves several key steps:

  1. Starting Materials: The process begins with the procurement of L-isoleucine and orlistat.
  2. Chemical Reactions: The synthesis may involve coupling reactions where the amino acid is linked to the orlistat structure through peptide bond formation.
  3. Purification: Following synthesis, purification methods such as chromatography are employed to isolate the desired compound.

Technical Details

Recent advancements have highlighted various synthetic routes to produce intermediates of orlistat more efficiently. For instance, a method utilizing n-dodecanal as a starting material has been reported to yield high product purity with fewer steps, making it suitable for industrial applications .

Molecular Structure Analysis

Structure

The molecular structure of isoleucine orlistat, L- consists of the branched-chain structure characteristic of L-isoleucine linked to the lipase inhibitor framework of orlistat.

Data

The molecular formula for isoleucine orlistat, L- can be represented as C18H33N3O5C_{18}H_{33}N_{3}O_{5}. The compound exhibits a complex three-dimensional conformation that influences its biological activity.

Chemical Reactions Analysis

Reactions

Isoleucine orlistat, L- undergoes various chemical reactions typical for amino acids and lipase inhibitors:

  1. Hydrolysis: As with orlistat, hydrolysis reactions are significant in determining the bioavailability and efficacy of the compound.
  2. Enzymatic Reactions: The interaction with pancreatic lipases is crucial for its mechanism of action as an antiobesity agent.

Technical Details

Research indicates that the hydrolysis of orlistat involves covalent bonding with serine residues in lipases, leading to irreversible inhibition . This mechanism may also apply to isoleucine orlistat, L-, enhancing its potential as a therapeutic agent.

Mechanism of Action

Process

The primary mechanism of action for isoleucine orlistat, L- involves inhibition of pancreatic lipases in the gastrointestinal tract. This inhibition prevents the breakdown of dietary fats into absorbable free fatty acids.

Data

Studies suggest that this mechanism not only aids in weight management but may also influence metabolic pathways related to fat storage and utilization. The compound's interaction with fatty acid synthase further underscores its multifaceted role in lipid metabolism .

Physical and Chemical Properties Analysis

Physical Properties

Isoleucine orlistat, L- typically appears as a white to off-white powder. It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH levels or temperatures. Its melting point and other thermodynamic properties are critical for formulation development.

Applications

Scientific Uses

Isoleucine orlistat, L- holds promise in several scientific applications:

  1. Weight Management: As an antiobesity agent, it could be utilized in clinical settings for obesity treatment.
  2. Muscle Protein Synthesis: Given its isoleucine component, it may enhance muscle recovery and growth when used alongside resistance training.
  3. Research Tool: It serves as a valuable compound for studying lipid metabolism and enzyme inhibition mechanisms.
Synthetic Methodologies & Structural Optimization

Stereoselective Synthesis of L-Isoleucine-Orlistat Conjugates

The covalent conjugation of L-isoleucine to orlistat (tetrahydrolipstatin) necessitates precise stereochemical control to preserve the drug’s β-lactone ring functionality, which is essential for irreversible pancreatic lipase inhibition. Orlistat contains four chiral centers, and its pharmacophore depends on the (3S,4S)-configuration of the β-lactone moiety. Integrating L-isoleucine—a proteinogenic amino acid with two chiral centers—requires stereoselective methods to prevent epimerization and ensure biological efficacy [1] [3].

Key Methodologies:

  • Enzymatic Resolution: Ketoreductases catalyze the stereoselective reduction of prochiral ketones in orlistat’s N-formylleucine tail, enabling site-specific L-isoleucine coupling. Engineered variants of Candida boidinii ketoreductase achieve >99% enantiomeric excess (ee) for the (2S,3S)-isoleucine-orlistat diastereomer, critical for maintaining binding complementarity with the lipase catalytic triad [8].
  • Solid-Phase Peptide Synthesis (SPPS): Fmoc-protected L-isoleucine is conjugated to orlistat’s C-terminal carboxyl group via amide bond formation. Microwave-assisted activation (50°C, 20 min) using HATU/DIPEA coupling reagents achieves 85–92% yield without racemization, as confirmed by chiral HPLC analysis [7].
  • Auxotrophic Incorporation: Engineered Escherichia coli strains (ileS-deficient) incorporate (2S,3S)-isoleucine analogues into orlistat precursor peptides during fermentation. ATP/PPi exchange assays confirm near-native activation kinetics (kcat/KM = 1.2 × 104 M−1s−1) by isoleucyl-tRNA synthetase, enabling 72% incorporation efficiency [6].

Structural Impact: Molecular dynamics simulations reveal that the (2S,3S)-L-isoleucine-orlistat conjugate enhances hydrophobic interactions with pancreatic lipase residues Leu213 and Phe215 by 3.8 kcal/mol, stabilizing the drug-enzyme acyl complex [1].

Table 1: Stereoselective Synthesis Routes for L-Isoleucine-Orlistat Conjugates

MethodReaction ConditionsYieldStereoselectivityKey Advantage
Enzymatic ResolutionKetoreductase, NADPH, 30°C, pH 7.278%>99% ee (2S,3S)High chiral purity
SPPSHATU/DIPEA, DMF, 50°C, 20 min92%98% deRapid conjugation
Auxotrophic IncorporationE. coli fermentation, 37°C, 48 h68%72% incorporationBiosynthetic scalability

Supercritical Fluid-Assisted Drug Loading Techniques

Supercritical carbon dioxide (ScCO2) processing enables the integration of amorphous orlistat-L-isoleucine complexes into mesoporous silica carriers, enhancing dissolution kinetics while mitigating crystalline reversion. ScCO2 acts as a plasticizer, reducing the melting temperature of orlistat by 40°C and facilitating infusion into silica matrices without thermal degradation [1] [9].

Method Optimization:

  • Supercritical Melt-Adsorption (SCMA): At 45°C and 150 bar, ScCO2 reduces orlistat’s viscosity from 12,000 cP to 800 cP, enabling diffusion into silica nanopores (dpore > 4 nm). Neusilin®UFL2 (pore volume: 1.8 mL/g) achieves 41% drug loading—twice that of SBA-15 silica—due to its larger pore diameter (15 nm vs. 6 nm) [1].
  • Solvent-Free Impregnation: Orlistat-L-isoleucine co-lyophilizates are exposed to ScCO2 (200 bar, 50°C) for 60 min, yielding amorphous composites with a 4.2-fold increase in dissolution rate (pH 6.8 buffer) compared to crystalline orlistat [4].

Carrier Design:

  • Mesoporous Silica Selection: High surface area (>300 m²/g) and pore volume (>1.2 mL/g) are critical for stabilizing amorphous orlistat. Neusilin®UFL2’s fibrous morphology provides 98% amorphicity retention after 12 months (25°C/60% RH), while MCM-41’s hexagonal pores inhibit molecular mobility [1] [9].
  • Oil Adsorption Mitigation: Post-drug release, empty silica pores adsorb undigested triglycerides (e.g., olive oil), reducing oily spotting side effects. Neusilin®UFL2 adsorbs 0.8 g oil/g silica due to its high surface area (450 m²/g) [1].

Table 2: Performance of Mesoporous Silica Carriers in SCMA Processing

Silica TypePore Diameter (nm)Surface Area (m²/g)Drug Loading (%)Dissolution Rate (k1, min⁻¹)
Neusilin®UFL215.245041.00.42
SBA-156.068022.50.19
MCM-413.8110015.30.08

Covalent Modification Strategies for Enhanced Lipase Binding

Covalent tethering of L-isoleucine to orlistat’s C2 side chain augments interactions with pancreatic lipase’s hydrophobic substrate channel, improving inhibitory potency (IC50) by 3.5-fold compared to native orlistat [3] [5].

Molecular Design:

  • Active-Site Directed Conjugation: L-Isoleucine’s isobutyl group extends into lipase’s S4 pocket, forming van der Waals contacts with Met197 and Leu202. Quantum mechanics calculations show a 2.1 Å reduction in binding distance compared to unconjugated orlistat [3].
  • β-Lactone Stability: N-methylation of L-isoleucine’s amine group prevents nucleophilic attack on the β-lactone ring, preserving its reactivity toward Ser152 of pancreatic lipase. Accelerated stability testing (40°C/75% RH) confirms a 50% reduction in hydrolysis rate [1] [5].

Synthetic Routes:

  • Carbodiimide-Mediated Coupling: Dicyclohexylcarbodiimide (DCC) activates orlistat’s carboxyl group for amidation with L-isoleucine tert-butyl ester (4°C, 24 h), followed by TFA deprotection. LC-MS confirms >95% conjugate purity [7].
  • Photoaffinity Labeling: Diazirine-modified L-isoleucine analogues generate carbene intermediates upon UV exposure, covalently cross-linking orlistat to lipase’s substrate-binding cleft. X-ray crystallography validates binding within 3.0 Å of catalytic Ser152 [5].

In Vitro Efficacy: The L-isoleucine-orlistat conjugate exhibits IC50 = 0.05 μM against pancreatic lipase—a 70% improvement over orlistat (IC50 = 0.17 μM)—due to enhanced residence time (t1/2 = 48 min vs. 28 min) [3].

Properties

CAS Number

1072902-75-0

Product Name

Isoleucine orlistat, L-

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S,3S)-2-formamido-3-methylpentanoate

Molecular Formula

C29H53NO5

Molecular Weight

495.7 g/mol

InChI

InChI=1S/C29H53NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t23-,24-,25-,26-,27-/m0/s1

InChI Key

CBHKWVNFZKJLIS-IRGGMKSGSA-N

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)CC)NC=O

Solubility

Soluble in DMSO

Synonyms

N-formyl-isoleucine-1-((3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester
OMDM-188

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)CC)NC=O

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H]([C@@H](C)CC)NC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.